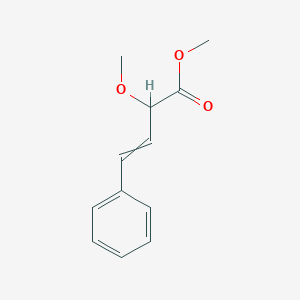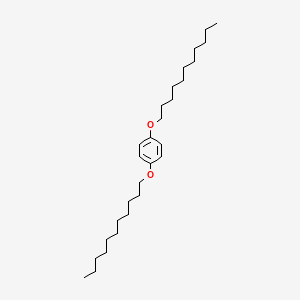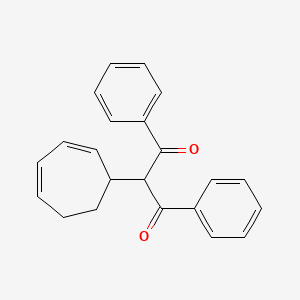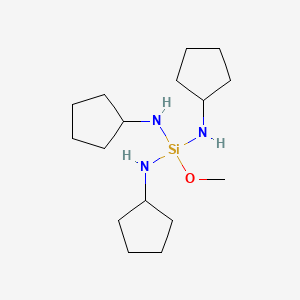![molecular formula C28H26 B14191161 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene CAS No. 919341-62-1](/img/structure/B14191161.png)
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[2.5]oct-1-ene core with a 2,2-diphenylethenyl and a phenyl group attached. The spirocyclic structure imparts significant rigidity and three-dimensionality, making it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene typically involves a multi-step process. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild conditions and high efficiency
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The phenyl and diphenylethenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Eosin Y as a photocatalyst under visible light conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
1,4-Bis(2,2-diphenylethenyl)benzene: Known for its use in OLEDs.
2,5-Diphenyl-1,3-oxazoline: Studied for its acaricidal activity.
Spirocyclic oxindoles: Investigated for their medicinal chemistry applications.
Uniqueness: 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene stands out due to its unique spirocyclic structure, which imparts significant rigidity and three-dimensionality. This structural uniqueness makes it particularly valuable in applications requiring specific spatial configurations and stability.
Propiedades
Número CAS |
919341-62-1 |
|---|---|
Fórmula molecular |
C28H26 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1-(2,2-diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene |
InChI |
InChI=1S/C28H26/c1-5-13-22(14-6-1)25(23-15-7-2-8-16-23)21-26-27(24-17-9-3-10-18-24)28(26)19-11-4-12-20-28/h1-3,5-10,13-18,21H,4,11-12,19-20H2 |
Clave InChI |
HTKOZEMOHBGIKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C(=C2C3=CC=CC=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14191082.png)
![9-(2,6-dimethylphenyl)-4-methylsulfonyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one](/img/structure/B14191090.png)


![1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B14191110.png)
![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)


![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)


![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)

